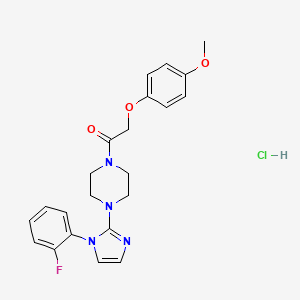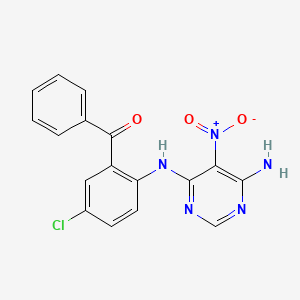
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone, also known as ANCP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ANCP belongs to the family of phenylmethanones and is synthesized using various methods, which will be discussed in
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound (2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone is a representative of a broader class of compounds extensively researched for their synthesis methods and potential applications. One notable study focused on the synthesis and characterization of novel pyrazoline derivatives exhibiting significant anti-inflammatory and antibacterial activities (Ravula et al., 2016). This research highlights the effectiveness of microwave irradiation methods for synthesizing such compounds, offering advantages in yield, environmental friendliness, and reaction times over traditional methods.
Biological Evaluation and Docking Studies
Compounds closely related to (2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone have been evaluated for their biological activity, particularly their anti-inflammatory and antibacterial properties. The study by Ravula et al. also included docking studies to understand the interaction between these compounds and biological targets, suggesting a promising role for these molecules as templates for developing new anti-inflammatory drugs.
Molecular Structure Analysis
The structural characterization of related compounds provides insights into their potential applications in drug development. For example, the crystal and molecular structure of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of new anti-tuberculosis drug candidates, has been reported, indicating the importance of structural analysis in pharmaceutical research (Eckhardt et al., 2020).
Activation and Reactivity Studies
The activation of electron-deficient heterocyclic compounds, such as 1-methyl-5-nitro-2-pyrimidinone, has been explored to facilitate various synthetic applications. This research demonstrates the compound's increased reactivity upon interaction with amines, enabling the formation of novel diazabicyclic compounds and nitroenamines (Nishiwaki et al., 2018).
Antimicrobial and Anticancer Potential
Further, the antimicrobial and anticancer potentials of related compounds have been investigated, highlighting the role of structural modifications in enhancing biological activity. Synthesis and evaluation of novel fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives have been described, underscoring the synthetic versatility and application breadth of these compounds in medicinal chemistry (Sambaiah et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-chlorophenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c18-11-6-7-13(12(8-11)15(24)10-4-2-1-3-5-10)22-17-14(23(25)26)16(19)20-9-21-17/h1-9H,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOHGORPJWIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((6-Amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)


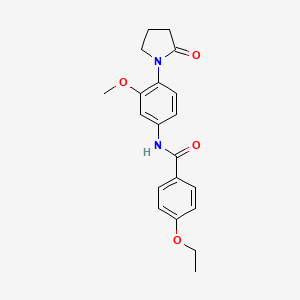
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

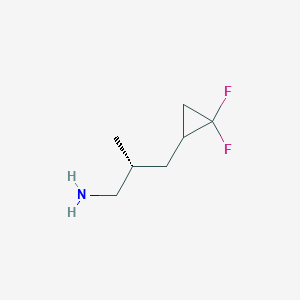
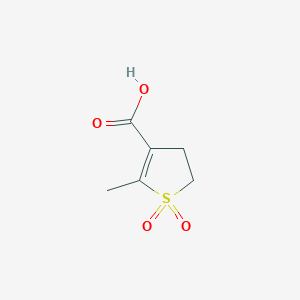
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)
